2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and methoxy groups, a sulfanyl linkage, and an acetamide moiety attached to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the cyano and nitro groups can participate in hydrogen bonding or electrostatic interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and pyridine-based molecules with various substitutions . Examples are:
- 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The presence of both cyano and nitro groups, along with the methoxy-substituted pyridine ring, makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16N4O4S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-29-16-9-6-14(7-10-16)17-11-8-15(12-22)21(24-17)30-13-20(26)23-18-4-2-3-5-19(18)25(27)28/h2-11H,13H2,1H3,(H,23,26) |
InChI Key |
KQGCBUJUHIDUTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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